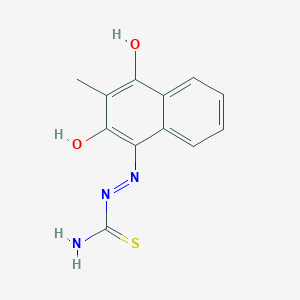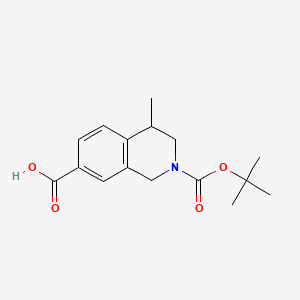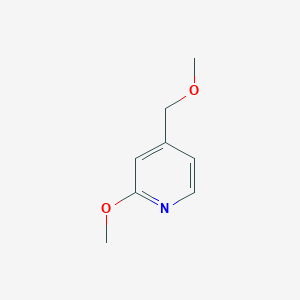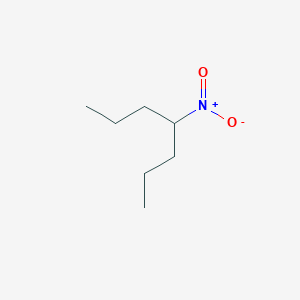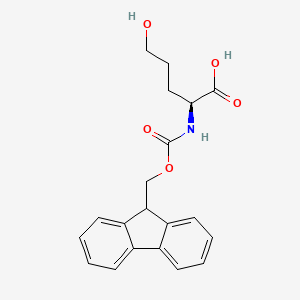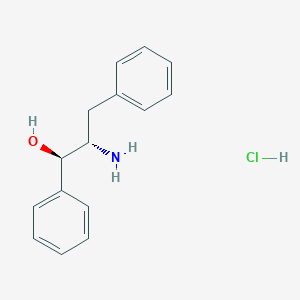![molecular formula C7H12ClN3 B14019849 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl CAS No. 2065250-01-1](/img/structure/B14019849.png)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl is a heterocyclic compound that belongs to the pyrazolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with various boronic acids . Another approach includes the use of azidomethyl intermediates, followed by electrophilic cyclization and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to shorten reaction times and improve efficiency . Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki cross-coupling, and reducing agents such as sodium borohydride for reduction reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis by activating caspase enzymes and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1).
Cell Proliferation Inhibition: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), thereby inhibiting cell proliferation.
Fluorescence Sensing: The compound’s fluorescence properties enable it to act as a pH indicator, with changes in pH affecting its fluorescence intensity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its ability to act as both an antiproliferative agent and a fluorescence pH indicator highlights its versatility and potential for diverse applications .
Eigenschaften
CAS-Nummer |
2065250-01-1 |
|---|---|
Molekularformel |
C7H12ClN3 |
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-7-6(9-10)3-2-4-8-7;/h5,8H,2-4H2,1H3;1H |
InChI-Schlüssel |
GKDVPIFARUOCOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


